Biotin-PEG4-S-S-NHS, also known as EZ-Link NHS-SS-PEG4-Biotin, is a specialized reagent utilized for biotinylation in biochemical and molecular biology applications. This compound combines biotin, a vitamin that plays a critical role in cellular metabolism, with polyethylene glycol (PEG) and a disulfide bond, enhancing its solubility and functionality. The primary purpose of Biotin-PEG4-S-S-NHS is to facilitate the labeling of proteins and other biomolecules for detection and purification through affinity interactions with streptavidin.
This compound falls under the category of biotinylation reagents. It is classified as an amine-reactive compound due to its ability to form stable amide bonds with primary amines present in proteins. The inclusion of PEG enhances its solubility in aqueous solutions, while the disulfide bond allows for reversible labeling, making it a versatile tool in biochemical assays.
The synthesis of Biotin-PEG4-S-S-NHS involves several key steps:
The synthesis typically requires careful control of pH and temperature to ensure optimal reactivity of the NHS ester with the target amines. The reaction is efficient at neutral to slightly alkaline pH (7-9), where the NHS ester readily reacts with amino groups, forming stable amide bonds .
The molecular structure of Biotin-PEG4-S-S-NHS can be characterized as follows:
Biotin-PEG4-S-S-NHS primarily reacts with primary amines (-NH2) present in proteins. The reaction mechanism involves the formation of an amide bond between the NHS ester and the amino group:
The presence of the disulfide bond allows for subsequent cleavage using reducing agents such as dithiothreitol (DTT), facilitating the recovery of biotin-labeled proteins from complexes formed during affinity purification .
The mechanism of action for Biotin-PEG4-S-S-NHS involves:
This process enhances the specificity and efficiency of protein detection and purification techniques, such as mass spectrometry .
Relevant analyses confirm that pegylation significantly enhances solubility while maintaining reactivity towards target biomolecules .
Biotin-PEG4-S-S-NHS has diverse applications in scientific research:
The disulfide bridge (-S-S-) embedded within Biotin-PEG4-S-S-NHS establishes a strategically cleavable linkage between the biotin tag and target molecules. This design enables controlled dissociation of the biotin-streptavidin complex under mild reducing conditions—typically using dithiothreitol (DTT), beta-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP) at concentrations ranging from 5-50 mM. Reduction cleaves the disulfide bond into free thiols, releasing intact target proteins from streptavidin-coated beads without denaturation. This reversibility addresses a fundamental limitation in conventional biotinylation workflows: the near-irreversible biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) that traditionally requires harsh denaturing conditions (e.g., boiling in SDS or extreme pH) for elution, often compromising protein functionality and experimental yield [1] [9] [10].
The cleavable mechanism significantly enhances applications requiring target molecule recovery. In proteomic studies, proteins labeled with Biotin-PEG4-S-S-NHS can be affinity-purified on streptavidin resins and subsequently released under non-denaturing conditions, preserving enzymatic activity or interaction capabilities for downstream functional analyses. Furthermore, this controlled release minimizes co-elution of non-specifically bound contaminants that remain attached to the resin after reduction. Crucially, the disulfide cleavage strategy preserves information often lost in on-bead digestion approaches, enabling identification of exact biotinylation sites through mass spectrometry after gentle elution. This proves particularly valuable in proximity labeling experiments where spatial mapping of modification sites informs protein interaction networks [9].
Table 1: Disulfide Reduction Agents for Cleaving Biotin-PEG4-S-S-NHS Conjugates
Reducing Agent | Typical Concentration | Incubation Conditions | Cleavage Efficiency | Primary Applications |
---|---|---|---|---|
DTT | 10-50 mM | 30-60 min at 37°C | >95% | General protein elution |
TCEP | 5-20 mM | 15-30 min at 37°C | >98% | Mass spectrometry-compatible workflows |
BME | 50-100 mM | 60 min at 37°C | 90-95% | Cost-effective large-scale purifications |
Comparative studies reveal the disulfide linker’s critical role in surface proteome analysis. When investigating lipopolysaccharidic diderm bacteria (archetypal Gram-negative bacteria), sulfo-NHS-SS-biotin (a close analog) efficiently labels outer membrane proteins during short incubations (≤1 minute). However, smaller cleavable reagents can penetrate the outer membrane, labeling periplasmic and inner membrane components. This permeability is strategically exploited in differential labeling approaches using larger biotinylation reagents like sulfo-NHS-PEG4-bismannose-SS-biotin to restrict labeling to surface-exposed domains, demonstrating how cleavable linkers of varying sizes enable compartment-specific proteome exploration [4].
The tetraethylene glycol (PEG4) spacer in Biotin-PEG4-S-S-NHS represents a deliberate evolution from early hydrocarbon-based spacers, addressing two critical limitations: water solubility and steric interference. Traditional biotinylation reagents featuring alkyl chains (e.g., NHS-LC-biotin) often impart hydrophobicity to conjugated molecules, increasing aggregation during storage and reducing labeling efficiency in aqueous environments. The PEG4 spacer’s ethylene oxide units create a hydrophilic microenvironment around the biotin tag, significantly enhancing reagent solubility and maintaining labeled protein stability in solution. This hydrophilicity is particularly advantageous for labeling membrane proteins, which often require aqueous compatibility to maintain native conformation during modification [3] [5] [8].
Steric hindrance historically compromised detection sensitivity in biotin-based assays. When biotin tags are conjugated too close to the protein surface, the avidin binding pocket may be partially obstructed, reducing binding affinity and detection signal strength. The 19-atom PEG4 spacer arm (approximately 30.4 Å when fully extended) positions the biotin moiety distally from the conjugation site, minimizing steric constraints. This extended reach significantly improves accessibility for streptavidin, neutravidin, or avidin conjugates—large tetrameric proteins (~60 kDa) with deeply buried binding pockets. Studies comparing PEG4-spaced biotin reagents with shorter analogs demonstrate a 3-5 fold enhancement in avidin binding efficiency, particularly critical when labeling epitopes near sterically crowded regions like antigen-binding sites on antibodies [2] [5] [8].
Table 2: Impact of Spacer Arm Length on Biotin Reagent Performance
Spacer Arm Type | Approximate Length (Å) | Relative Solubility in Water | Steric Hindrance Reduction | Common Applications |
---|---|---|---|---|
No spacer (Biotin-NHS) | 13.5 Å | Low | Minimal | Minimal interference applications |
PEG4 (Biotin-PEG4-NHS) | 30.4 Å | High | Significant | Antibody labeling, protein arrays |
LC (NHS-LC-Biotin) | 22.5 Å | Moderate | Moderate | General protein biotinylation |
PEG4-S-S (Biotin-PEG4-S-S-NHS) | 37.9 Å | High | Maximum | Affinity purification, reversible labeling |
The PEG4 spacer’s flexibility further enhances binding kinetics. Unlike rigid alkyl chains, the ether linkages in PEG4 confer substantial rotational freedom, enabling the terminal biotin molecule to freely orient itself for optimal engagement with avidin’s binding pocket. This flexibility is quantified through surface plasmon resonance studies, showing kon rates for PEG4-spaced biotin reagents exceeding those of alkyl-spaced analogs by nearly an order of magnitude. Additionally, the spacer’s hydrophilicity prevents hydrophobic aggregation during storage—a significant advantage for labeled antibodies where aggregation compromises immunoreactivity. Research confirms that antibodies labeled with Biotin-PEG4-NHS ester maintain >95% monomeric fraction after six months of storage at 4°C, compared to <70% for those labeled with hydrophobic analogs [3] [5] [8].
The choice between cleavable (disulfide-containing) and non-cleavable biotinylation reagents involves careful consideration of experimental objectives, with Biotin-PEG4-S-S-NHS offering distinct advantages and limitations compared to permanent conjugates. Structurally, non-cleavable reagents like Biotin-PEG4-NHS (CAS: 459426-22-3) replace the disulfide bond with a stable thioether or alkyl chain, creating irreversible biotin-streptavidin complexes. While this permanence benefits applications requiring maximum complex stability—such as diagnostic assays or immunohistochemistry where signal leakage must be avoided—it severely limits target recovery. Non-cleavable conjugates necessitate on-bead digestion for mass spectrometry analysis, which suffers from significant streptavidin contamination (up to 60% of MS/MS spectra) and obscures biotinylation site identification [2] [6] [9].
Disulfide-cleavable reagents uniquely enable two strategically valuable applications: First, in affinity purification workflows, the gentle reduction and elution preserves protein functionality for downstream activity assays or crystallography—impossible with acid-eluted or boiled samples. Second, in proximity labeling proteomics (e.g., BioID or TurboID), cleavable biotin allows specific elution before digestion, dramatically improving peptide coverage and enabling precise mapping of biotinylation sites. Recent studies using TurboID with thiol-cleavable biotin achieved 89% coverage of mitochondrial matrix proteins versus ≤60% with non-cleavable analogs, while reducing streptavidin-derived peptide contaminants from >50% to <5% of total spectra [9].
However, disulfide linkers introduce redox sensitivity inappropriate for certain environments. The reducing milieu of the cell cytoplasm (2-10 mM glutathione) or endoplasmic reticulum can prematurely cleave the disulfide bond, limiting intracellular applications. Additionally, disulfide reduction may be undesirable in diagnostic assays requiring prolonged sample storage. Non-cleavable alternatives like NHS-dPEG®₂₄-biotin offer superior stability in these contexts, with shelf lives exceeding 24 months versus 6-12 months for disulfide-containing variants [2] [6].
Table 3: Functional Comparison of Biotin-PEG4-S-S-NHS vs. Non-Cleavable Alternatives
Characteristic | Biotin-PEG4-S-S-NHS (Cleavable) | Biotin-PEG4-NHS (Non-Cleavable) | NHS-dPEG®₂₄-Biotin (Non-Cleavable) |
---|---|---|---|
Structural Feature | Disulfide bond in spacer | Thioether linkage | Extended PEG spacer (24 units) |
Elution Conditions | Mild reduction (DTT/TCEP) | Harsh denaturation (SDS, pH 1.5) | Harsh denaturation |
MS Compatibility | High (site identification possible) | Low (streptavidin contamination) | Low |
Cytoplasm Stability | Low (GSH-sensitive) | High | High |
Steric Hindrance | Low (PEG4 spacer) | Low (PEG4 spacer) | Very Low (Extended PEG) |
Primary Applications | Affinity purification, interactomics | Diagnostics, IHC, flow cytometry | Sensitive detection assays |
The "bystander effect" represents another cleavable-linker advantage in targeted delivery systems. While primarily documented in antibody-drug conjugates (ADCs), this principle applies to biotin-based delivery: cleaved biotin tags released near target cells (e.g., in tumor microenvironments) may diffuse and label adjacent cells, potentially broadening detection or capture in microenvironmental mapping. Non-cleavable linkers cannot generate this effect. Nevertheless, permanent linkers provide simpler conjugation and storage, explaining their prevalence in standardized diagnostic kits where cleavage functionality is unnecessary. The decision between cleavable and non-cleavable biotinylation ultimately hinges on prioritizing either target recovery or complex stability [6] [9].
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